![molecular formula C14H20Cl2N2O3S B288444 2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether, commonly known as DPE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPE is an ether derivative of the sulfonamide-based carbonic anhydrase inhibitor, acetazolamide. The compound has been synthesized using various methods and has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
DPE inhibits the activity of carbonic anhydrase IX by binding to the enzyme's active site. Carbonic anhydrase IX plays a crucial role in regulating the pH of cancer cells, and its overexpression has been linked to tumor growth and metastasis. DPE's ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
DPE has been shown to have several biochemical and physiological effects, including its ability to inhibit carbonic anhydrase IX activity, reduce tumor growth and metastasis, and protect neurons from oxidative stress. Additionally, DPE has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of several diseases.
実験室実験の利点と制限
DPE has several advantages as a tool in scientific research, including its ability to selectively inhibit carbonic anhydrase IX, its low toxicity, and its ability to penetrate the blood-brain barrier. However, the compound also has several limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
将来の方向性
Several future directions for DPE research include the development of more potent and selective carbonic anhydrase IX inhibitors, the identification of new therapeutic targets for DPE, and the optimization of DPE's pharmacokinetic properties. Additionally, DPE's potential as a tool in drug discovery research and its use in the treatment of neurodegenerative diseases warrant further investigation.
合成法
The synthesis of DPE involves the reaction of 4-ethyl-1-piperazine sulfonic acid with 2,5-dichloro-4-(chloromethyl)benzonitrile in the presence of a base such as potassium carbonate. The reaction yields DPE as a white crystalline solid with a melting point of 142-144°C.
科学的研究の応用
DPE has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. The compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in several types of cancer cells. DPE has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DPE has been used as a tool in drug discovery research to identify new compounds that can selectively inhibit carbonic anhydrase IX.
特性
製品名 |
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether |
|---|---|
分子式 |
C14H20Cl2N2O3S |
分子量 |
367.3 g/mol |
IUPAC名 |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C14H20Cl2N2O3S/c1-3-17-5-7-18(8-6-17)22(19,20)14-10-11(15)13(21-4-2)9-12(14)16/h9-10H,3-8H2,1-2H3 |
InChIキー |
KLTUAKHFTHRKGQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
正規SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



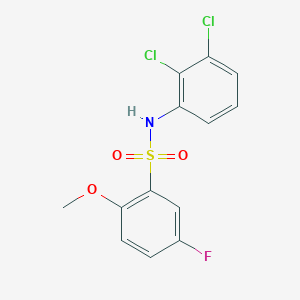
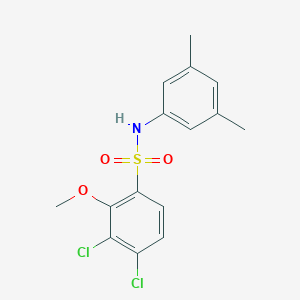

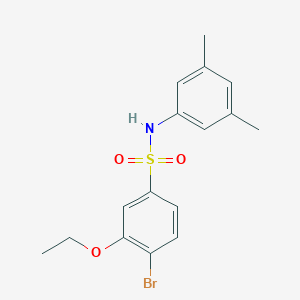
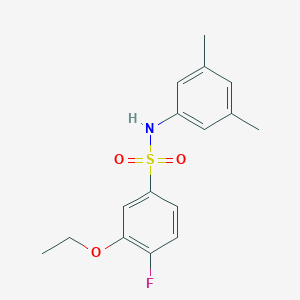
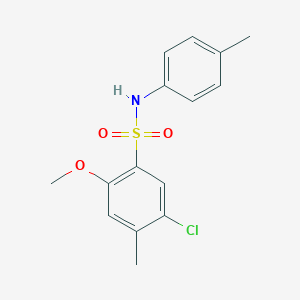

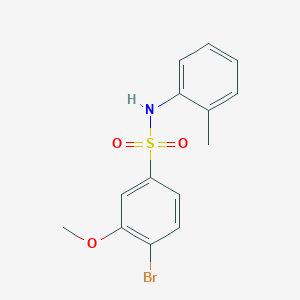
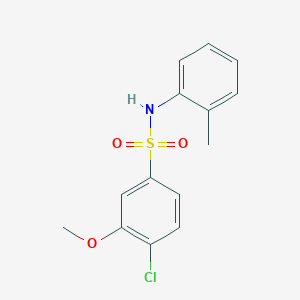
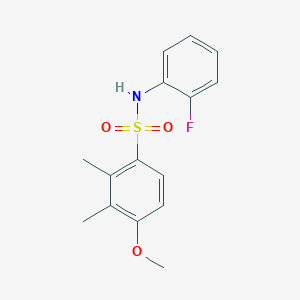
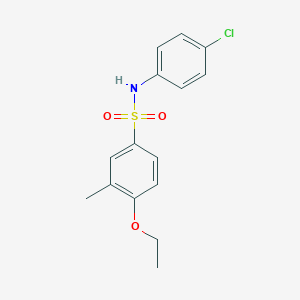
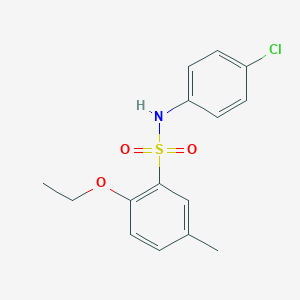

![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)